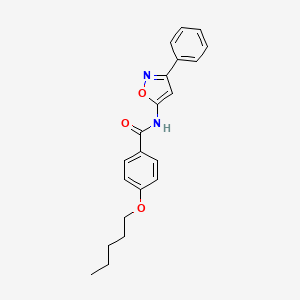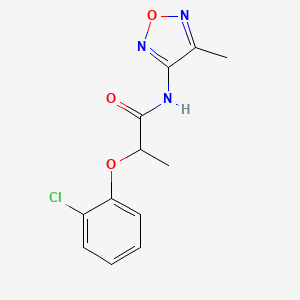![molecular formula C16H11ClN4OS2 B11386713 3-[(4-chlorophenoxy)methyl]-6-[(E)-2-(thiophen-2-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11386713.png)
3-[(4-chlorophenoxy)methyl]-6-[(E)-2-(thiophen-2-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-CHLOROPHENOXY)METHYL]-6-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a complex heterocyclic compound that combines various functional groups, including a chlorophenoxy group, a thiophene ring, and a triazolothiadiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-CHLOROPHENOXY)METHYL]-6-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chlorophenol with formaldehyde to form 4-chlorophenoxymethyl alcohol. This intermediate is then reacted with thiophene-2-carbaldehyde under basic conditions to form the corresponding Schiff base. The Schiff base undergoes cyclization with thiosemicarbazide to form the triazolothiadiazole core.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes controlling temperature, pH, and reaction time. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial for obtaining high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-[(4-CHLOROPHENOXY)METHYL]-6-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl2) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while nucleophilic substitution of the chlorophenoxy group can yield various substituted phenoxy derivatives.
Scientific Research Applications
3-[(4-CHLOROPHENOXY)METHYL]-6-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[(4-CHLOROPHENOXY)METHYL]-6-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membranes. Its anticancer properties could be attributed to the induction of apoptosis in cancer cells through caspase activation or inhibition of specific kinases.
Comparison with Similar Compounds
Similar Compounds
Ethyl 7-Methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate: Known for its antitumor activity.
1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea: Acts as an anti-inflammatory agent.
Uniqueness
3-[(4-CHLOROPHENOXY)METHYL]-6-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is unique due to its combination of functional groups, which confer a broad spectrum of biological activities and potential applications in various fields. Its structural complexity allows for diverse chemical modifications, making it a versatile compound for research and development.
Properties
Molecular Formula |
C16H11ClN4OS2 |
|---|---|
Molecular Weight |
374.9 g/mol |
IUPAC Name |
3-[(4-chlorophenoxy)methyl]-6-[(E)-2-thiophen-2-ylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H11ClN4OS2/c17-11-3-5-12(6-4-11)22-10-14-18-19-16-21(14)20-15(24-16)8-7-13-2-1-9-23-13/h1-9H,10H2/b8-7+ |
InChI Key |
YBXLGCKJOJAPCI-BQYQJAHWSA-N |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C2=NN3C(=NN=C3S2)COC4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CSC(=C1)C=CC2=NN3C(=NN=C3S2)COC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(prop-2-en-1-yl)benzenesulfonamide](/img/structure/B11386634.png)
![6-chloro-9-(3-methoxybenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11386647.png)
![N-[4-(difluoromethoxy)phenyl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11386650.png)


![2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11386670.png)




![6-chloro-9-(3-methoxybenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11386701.png)
![3-Tert-butyl-6-[(2-chlorophenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11386702.png)
![3-ethyl-N-(2-fluorophenyl)-6-(4-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11386703.png)
![N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B11386705.png)
